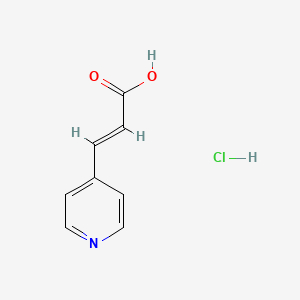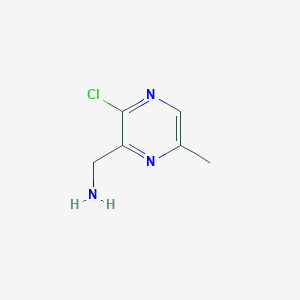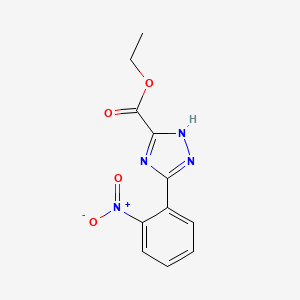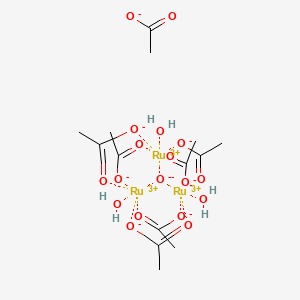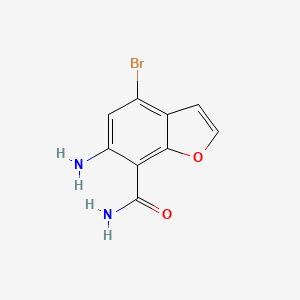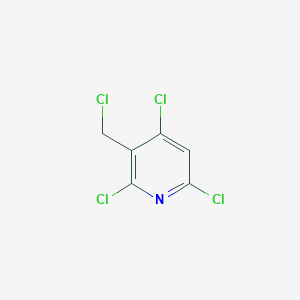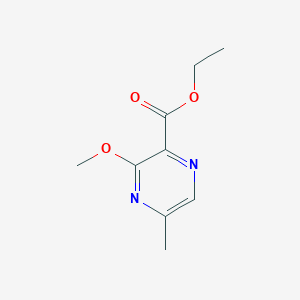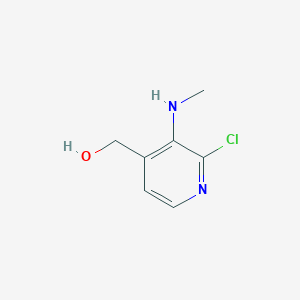
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, a methylamino group at the third position, and a hydroxymethyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol typically begins with 2-chloronicotinic acid.
Reaction with Methylamine Hydrochloride: The 2-chloronicotinic acid is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide solvent at 100°C to prepare 2-methylamino-3-pyridinecarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Chloro-3-(methylamino)pyridin-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry:
Organic Synthesis: (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
(2-Chloro-4-pyridinyl)methanol: This compound has a similar structure but lacks the methylamino group at the third position.
2-(Methylamino)pyridine-3-methanol: This compound has a similar structure but lacks the chloro group at the second position.
Uniqueness:
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol:
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
[2-chloro-3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-3,9,11H,4H2,1H3 |
InChI 键 |
XIHZMQQMNZXULA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CN=C1Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


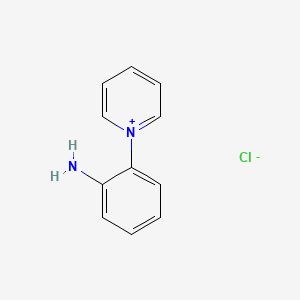
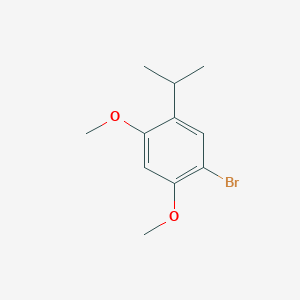
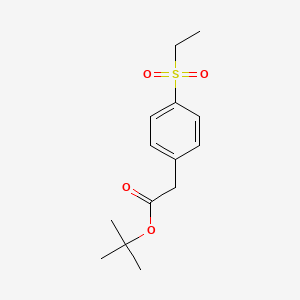
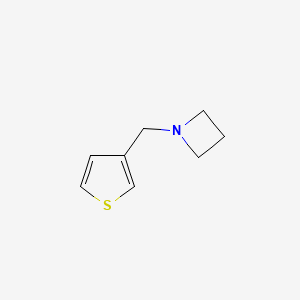

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
